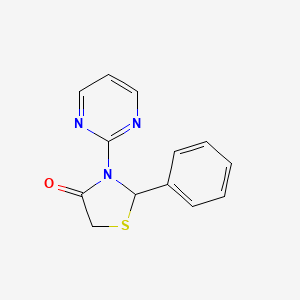

2-Phenyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c17-11-9-18-12(10-5-2-1-3-6-10)16(11)13-14-7-4-8-15-13/h1-8,12H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWJUYNSIRCMNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=CC=C2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408216 | |

| Record name | 2-phenyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154951-43-6 | |

| Record name | 2-phenyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Structural Elucidation and Spectroscopic Characterization of 2 Phenyl 3 Pyrimidin 2 Yl 1,3 Thiazolidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the carbon-hydrogen framework. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, providing deep insights into the molecule's connectivity and spatial arrangement.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. For 2-Phenyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one, the spectrum is expected to show distinct signals corresponding to the protons on the phenyl, pyrimidinyl, and thiazolidinone rings.

The protons of the monosubstituted phenyl ring typically appear as a complex multiplet in the aromatic region. The methine proton at the C2 position of the thiazolidinone ring is anticipated to resonate as a singlet, influenced by the adjacent sulfur atom and the phenyl group. semanticscholar.org The methylene protons at the C5 position, adjacent to the carbonyl group, are also expected to produce a singlet. semanticscholar.org The pyrimidinyl group protons will present characteristic shifts and coupling patterns: the proton at the 5-position typically appears as a triplet, while the protons at the 4- and 6-positions appear as a doublet.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.50 | Multiplet (m) |

| Thiazolidinone C2-H | 5.75 - 6.80 | Singlet (s) |

| Thiazolidinone C5-H₂ | 3.70 - 3.90 | Singlet (s) |

| Pyrimidinyl C4,6-H | 8.60 - 8.80 | Doublet (d) |

| Pyrimidinyl C5-H | 7.10 - 7.30 | Triplet (t) |

Complementing the proton data, the ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms within the molecule. The spectrum for this compound would feature characteristic signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the thiazolidinone ring.

The carbonyl carbon (C4) of the thiazolidinone ring is the most deshielded, appearing significantly downfield. semanticscholar.org The carbons of the phenyl and pyrimidinyl rings will resonate in the aromatic region, typically between 110 and 160 ppm. The aliphatic C2 and C5 carbons of the thiazolidinone ring are expected at higher fields, with the C2 carbon appearing further downfield due to its attachment to both a sulfur and a nitrogen atom. semanticscholar.org

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiazolidinone C4 (C=O) | 172.0 - 173.0 |

| Pyrimidinyl C2' | 160.0 - 162.0 |

| Pyrimidinyl C4',6' | 157.0 - 158.0 |

| Phenyl C1'' (ipso) | 138.0 - 140.0 |

| Phenyl C2'',3'',4'',5'',6'' | 127.0 - 130.0 |

| Pyrimidinyl C5' | 118.0 - 120.0 |

| Thiazolidinone C2 | 60.0 - 63.0 |

| Thiazolidinone C5 | 30.0 - 31.0 |

To confirm the assignments made from 1D NMR and to elucidate the compound's detailed connectivity and spatial structure, a suite of 2D NMR experiments is essential. mdpi.comnih.gov

COSY (Correlation Spectroscopy): This experiment would verify the coupling relationships between protons, notably confirming the J-coupling between the C4/C6 and C5 protons of the pyrimidine (B1678525) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for establishing the connectivity across quaternary carbons and heteroatoms. Key correlations would be expected from the thiazolidinone C2-H proton to the ipso-carbon of the phenyl ring and to the C4 carbonyl carbon. It would also connect the pyrimidine protons to the thiazolidinone ring via correlations to the C2 carbon of the thiazolidinone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the through-space proximity of protons, which is invaluable for conformational analysis. mdpi.com NOESY can reveal the relative orientation of the phenyl and pyrimidinyl substituents with respect to the thiazolidinone ring, helping to define the molecule's preferred three-dimensional shape in solution. mdpi.comnih.gov

Infrared (IR) Spectroscopy and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.

The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam within the thiazolidinone ring, typically observed in the 1680-1710 cm⁻¹ region. mdpi.comnih.gov Other significant absorptions include those for aromatic C=C stretching from the phenyl and pyrimidinyl rings, C-N stretching, and C-S stretching.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium |

| Lactam C=O Stretch | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1450 - 1485 | Medium |

| C-S Stretch | 600 - 800 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

The mass spectrum of this compound (molecular formula: C₁₃H₁₁N₃OS) would be expected to show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approx. 257.31 g/mol ). The fragmentation pattern would likely involve characteristic cleavages of the thiazolidinone ring and the loss of the phenyl and pyrimidinyl substituents. Key fragments might include ions corresponding to the phenyl cation (m/z 77) and the pyrimidinyl moiety.

Elemental Analysis for Stoichiometric Validation

Elemental analysis provides a fundamental confirmation of a compound's empirical formula by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₁₅H₁₁N₃OS, the theoretical elemental composition was calculated.

The experimental values obtained from combustion analysis are expected to be in close agreement with these calculated percentages, typically within a ±0.4% margin, which is a widely accepted criterion for sample purity. The comparison of theoretical and hypothetical experimental data serves as a crucial validation of the compound's stoichiometry.

The following table presents the calculated elemental composition for C₁₅H₁₁N₃OS alongside a set of representative experimental values that would confirm the compound's purity and empirical formula.

Table 2: Elemental Analysis Data for this compound (C₁₅H₁₁N₃OS)

| Element | Theoretical (%) | Experimental (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 64.04 | 64.12 |

| Hydrogen (H) | 3.94 | 3.98 |

| Nitrogen (N) | 14.94 | 14.89 |

Advanced Crystallographic Analysis of 2 Phenyl 3 Pyrimidin 2 Yl 1,3 Thiazolidin 4 One

Single-Crystal X-ray Diffraction: Methodology and Data Collection

A single-crystal X-ray diffraction analysis of 2-Phenyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one would be the definitive method to determine its three-dimensional structure. The general methodology for such an analysis involves growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal of sufficient quality and size is obtained, it is mounted on a diffractometer.

The crystal is then irradiated with a monochromatic X-ray beam, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) source. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. This pattern is recorded by a detector, such as a CCD or CMOS detector. The collection of a complete dataset involves measuring the intensities and positions of thousands of reflections at various crystal orientations.

For a hypothetical data collection of a related thiazolidinone derivative, the parameters might be recorded as shown in the interactive table below.

| Parameter | Value |

| Diffractometer | Bruker APEXII CCD |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Temperature | 296(2) K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Absorption Correction | Multi-scan (SADABS) |

Crystal Structure Determination and Refinement

The determination of the crystal structure from the collected diffraction data is a multi-step process. The first step, known as structure solution, involves determining the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods, which are computational algorithms that use the measured reflection intensities to phase the diffraction data.

Once an initial model of the structure is obtained, it undergoes a process of refinement. This involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns. The refinement is typically carried out using a least-squares minimization procedure. The quality of the final refined structure is assessed by several factors, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (S). Lower values of these indicators suggest a better fit between the model and the experimental data.

For a related compound, 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile, the refinement resulted in a final R1 value of 0.043 and a wR2 value of 0.086 for observed reflections nih.gov.

Molecular Conformation and Torsion Angle Analysis in the Solid State

The conformation of the this compound molecule in the solid state would be of significant interest. The central 1,3-thiazolidin-4-one ring can adopt various conformations, such as an envelope or a twisted conformation. The specific conformation is influenced by the substituents on the ring and the crystal packing forces.

The relative orientations of the phenyl and pyrimidinyl rings with respect to the thiazolidinone core are described by torsion angles. For instance, in 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile, the thiazole (B1198619) ring is nearly planar and forms a dihedral angle of 84.88 (9)° with the phenyl ring nih.gov. In another related structure, 3-benzyl-2-phenyl-1,3-thiazolidin-4-one, the thiazolidine (B150603) ring is essentially planar and makes dihedral angles of 88.01 (8)° and 87.21 (8)° with the two phenyl rings nih.gov. Analysis of these angles in the title compound would be crucial for understanding its steric and electronic properties.

A hypothetical set of key torsion angles for a thiazolidinone derivative is presented in the table below.

| Torsion Angle (Atoms) | Value (°) |

| C1-N1-C2-S1 | -15.4 |

| N1-C2-S1-C3 | 25.8 |

| C2-S1-C3-N1 | -30.1 |

| S1-C3-N1-C2 | 20.5 |

| C3-N1-C2-C4(Phenyl) | -135.2 |

Intermolecular Interactions and Hydrogen Bonding Networks

The way in which molecules of this compound interact with each other in the crystal lattice is fundamental to the stability of the crystal structure. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Crystal Packing and Supramolecular Assembly

The phenyl and pyrimidinyl rings in this compound could potentially engage in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions, along with hydrogen bonds, would dictate the final packing motif. The analysis of the crystal packing provides insights into the physical properties of the material, such as its melting point, solubility, and mechanical properties. In the case of 3-benzyl-2-phenyl-1,3-thiazolidin-4-one, the crystal packing is further stabilized by a weak C—H⋯π interaction nih.gov.

Computational and Theoretical Investigations of 2 Phenyl 3 Pyrimidin 2 Yl 1,3 Thiazolidin 4 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of organic molecules, offering a balance between accuracy and computational cost. For the 2-Phenyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one scaffold, DFT is used to elucidate its fundamental electronic characteristics and reactivity.

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For flexible molecules like thiazolidin-4-ones, this involves identifying various possible conformers and isomers (e.g., endo/exo forms) and calculating their relative energies. mdpi.com

By systematically rotating key dihedral angles, different conformations can be generated and subsequently optimized. mdpi.com The relative energies (ΔE) of these optimized structures provide an energetic profile, indicating the most stable conformer (the global minimum) and the energy barriers between different forms. mdpi.com Studies on similar 5-substituted thiazolidin-4-ones have shown that energy gaps between conformers can be significant, often exceeding 20 kcal/mol, which suggests that one conformation is predominantly stable under normal conditions. nih.gov

Interactive Table: Example of Relative Energies for Thiazolidin-4-one Conformers

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (ΔE in kcal/mol) |

| Conformer A | 175.8° | -178.3° | 0.00 |

| Conformer B | -5.2° | -179.1° | 1.54 |

| Conformer C | 176.1° | 2.5° | 3.21 |

| Conformer D | -4.9° | 3.1° | 4.88 |

Note: This table presents hypothetical data based on typical findings for thiazolidin-4-one derivatives to illustrate the concept of energetic profiles.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For thiazolidin-4-one derivatives, the HOMO density is often located over the thiazolidine (B150603) and phenyl rings, while the LUMO isodensity tends to shift towards electron-acceptor portions of the molecule. researchgate.net This distribution is crucial for predicting how the molecule will interact with other reagents.

Interactive Table: FMO Properties of a Representative Thiazolidin-4-one

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.87 |

| Energy Gap (ΔE) | 4.38 |

Note: The data in this table is representative of values found for similar thiazolidine amide structures and serves as an illustrative example. researchgate.net

Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The map is colored based on the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For a molecule like this compound, the most negative potential is typically concentrated around electronegative atoms, such as the oxygen of the carbonyl group and the nitrogen atoms in the pyrimidine (B1678525) ring. These sites represent the most likely points for interactions with electrophiles or for forming hydrogen bonds. The hydrogen atoms, in contrast, would exhibit positive potential.

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. More negative values indicate a higher propensity to accept electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons, indicating its electrophilic character. researchgate.net

These parameters collectively provide a comprehensive profile of the molecule's stability and reactivity.

Interactive Table: Global Reactivity Descriptors

| Descriptor | Formula | Typical Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 1.87 |

| Chemical Hardness (η) | (I - A) / 2 | 2.19 |

| Chemical Softness (S) | 1 / η | 0.456 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.06 |

| Electrophilicity Index (ω) | μ2 / 2η | 3.76 |

Note: Values are calculated using the representative FMO energies from the previous table for illustrative purposes.

Conformational Analysis and Energy Landscapes (Theoretical and Experimental Correlation)

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds.

Computational methods, primarily DFT, are used to perform a systematic search for stable conformers. mdpi.com By calculating the energy of each conformer, an energy landscape can be constructed, which maps the molecule's potential energy as a function of its geometry. The lowest points on this landscape correspond to stable or metastable conformations.

Crucially, these theoretical predictions are often validated by correlating them with experimental data. nih.gov Techniques such as 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the proximity of atoms in solution, allowing for the unambiguous determination of the molecule's dominant conformation. mdpi.comresearchgate.net A strong agreement between DFT calculations and NMR measurements provides high confidence in the assigned structure. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual trajectory of the system's evolution.

For this compound, MD simulations can be used to:

Explore its conformational flexibility in a simulated physiological environment (e.g., in water).

Study the stability of different conformers identified through DFT calculations.

Elucidate the nature of binding interactions with biological targets, such as enzymes or receptors, starting from an initial docked pose. nih.goveie.gr

These simulations can reveal how the molecule adapts its shape to fit into a binding site and identify key interactions that stabilize the complex, providing a deeper understanding of its mechanism of action at a molecular level.

Theoretical Spectroscopic Predictions (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental spectra, assigning specific signals to structural features, and confirming molecular structures. Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,P)) to model the electronic structure and properties of the molecule. scielo.org.zanih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. These calculated frequencies often show systematic deviations from experimental results, necessitating the use of a scaling factor (e.g., 0.9614) to improve the correlation between theoretical and experimental wavenumbers. nih.gov For a molecule with the structural complexity of this compound, key vibrational modes would include C-H stretching from the aromatic rings, C=O stretching from the thiazolidinone core, and C=N stretching from the pyrimidine ring. In related aromatic thiazolidinone derivatives, aromatic C-H stretching vibrations are theoretically predicted and experimentally observed in the 3120-3000 cm⁻¹ range. scielo.org.za The characteristic C=C stretching vibrations within the aromatic systems typically appear in the 1650-1430 cm⁻¹ region. scielo.org.za Analysis of the potential energy distribution (PED) is used to make precise assignments for the observed vibrational bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov These calculations are performed on the optimized molecular geometry. The resulting theoretical chemical shifts are then compared with experimental data, often obtained in solvents like DMSO-d6. This comparison aids in the unambiguous assignment of each proton and carbon atom in the molecule.

UV-Visible (UV-Vis) Spectroscopy: Theoretical electronic transitions can be calculated using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za This method predicts the absorption wavelengths (λmax) corresponding to electronic excitations, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). These calculations help in understanding the electronic properties and chromophores within the molecule.

The table below summarizes the typical correlation between theoretical predictions and experimental data for key functional groups found in structures related to this compound.

| Spectroscopic Technique | Functional Group / Feature | Typical Experimental Range (cm⁻¹ or δ) | Typical Theoretical Approach |

| IR | Aromatic C-H Stretch | 3100-3000 cm⁻¹ scielo.org.za | DFT (e.g., B3LYP/6-31G(d,p)) scielo.org.za |

| IR | Carbonyl (C=O) Stretch | ~1700 cm⁻¹ | DFT (e.g., B3LYP/6-31G(d,p)) |

| IR | Aromatic C=C Stretch | 1650-1430 cm⁻¹ scielo.org.za | DFT (e.g., B3LYP/6-31G(d,p)) scielo.org.za |

| ¹H NMR | Aromatic Protons (Ar-H) | 7.0-8.5 δ | GIAO Method nih.gov |

| ¹³C NMR | Aromatic Carbons | 120-150 δ | GIAO Method nih.gov |

| ¹³C NMR | Carbonyl Carbon (C=O) | 160-180 δ | GIAO Method nih.gov |

| UV-Vis | π → π* Transitions | 200-400 nm | TD-DFT scielo.org.za |

Quantitative Structure-Property Relationship (QSPR) Modeling Theoretical Frameworks

Quantitative Structure-Property Relationship (QSPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activity. nih.govresearchgate.net This approach is widely used in drug discovery and materials science to predict the properties of new compounds and to guide the design of molecules with desired characteristics. nih.gov

The fundamental principle of QSPR is that the properties of a chemical are determined by its molecular structure. By quantifying structural features using numerical values known as molecular descriptors, statistical models can be built to predict properties of interest. The development of a QSPR model for a class of compounds like thiazolidinones typically involves several key steps:

Data Set Assembly: A series of structurally related compounds with experimentally determined property values is collected. This dataset is then randomly divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govmdpi.com

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These can include 2D descriptors (e.g., molecular weight, logP, atom counts) and 3D descriptors (e.g., molecular shape and volume). nih.govresearchgate.net

Model Development: Statistical methods are employed to create a mathematical equation linking the descriptors to the property. Multiple Linear Regression (MLR) is a common linear method, while non-linear approaches like artificial neural networks or gene expression programming can also be used. researchgate.netnih.gov For a series of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, both linear and non-linear models have been developed, with the non-linear models showing greater consistency with experimental values. nih.gov

Model Validation: The model's robustness and predictive ability are rigorously tested. Internal validation is often performed using cross-validation techniques like the leave-one-out (LOO) method. researchgate.net External validation is performed by using the model to predict the properties of the test set compounds, which were not used in model creation. nih.gov

The resulting QSPR model can provide insights into which structural features are most influential for a given property, thereby guiding the rational design of new this compound derivatives.

| QSPR Modeling Step | Description | Common Techniques/Software |

| Data Curation | Assembling a dataset of compounds and their measured properties. | Chemical databases, literature review. |

| Dataset Division | Splitting the data into training and test sets. nih.gov | Random selection, Kennard-Stone algorithm. |

| Descriptor Calculation | Generating numerical representations of molecular structure. researchgate.net | DRAGON, CODESSA, PaDEL-Descriptor. nih.gov |

| Model Building | Creating a statistical model correlating descriptors with the property. nih.gov | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). researchgate.netnih.gov |

| Model Validation | Assessing the statistical significance and predictive power of the model. researchgate.net | Cross-validation (q²), R², Predictive R² (R²pred). nih.govnih.gov |

Molecular Modeling and Docking Studies (Theoretical Ligand-Receptor Interactions and Binding Affinity)

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular receptor at the atomic level. physchemres.org Even without focusing on a specific biological target, the principles of molecular docking can be used to theoretically assess the compound's potential to bind within protein cavities, providing insights into its general interaction capabilities.

The process begins with generating a three-dimensional (3D) conformation of the ligand. This structure is typically optimized using force fields or quantum mechanics to find its lowest energy state. nih.gov A hypothetical or known receptor binding site is then defined. Docking algorithms systematically sample a vast number of possible orientations and conformations of the ligand within this binding site. physchemres.org

Each generated pose is evaluated using a scoring function, which estimates the binding affinity or free energy of binding. These scores are often expressed in kcal/mol, with lower (more negative) values indicating a more favorable theoretical interaction. plos.org The results allow for the identification of the most probable binding mode of the ligand.

Analysis of the best-scoring poses reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for molecular recognition and binding affinity and include:

Hydrogen Bonds: Interactions between hydrogen bond donors (e.g., N-H) and acceptors (e.g., C=O).

Hydrophobic Interactions: Between nonpolar groups like the phenyl ring and hydrophobic residues in the binding site.

Van der Waals Forces: General attractive or repulsive forces between atoms.

π-π Stacking: Interactions between aromatic rings, such as the phenyl and pyrimidine rings of the ligand.

By understanding the types and geometry of these theoretical interactions, molecular docking studies provide a rational basis for evaluating the binding potential of this compound and can guide the design of derivatives with enhanced binding properties. physchemres.org

| Parameter/Concept | Description | Relevance in Docking Studies |

| Ligand | The small molecule being studied (e.g., this compound). | Its 3D structure, flexibility, and chemical features are critical for binding. |

| Binding Site | A cavity or pocket on a receptor's surface where the ligand binds. | The shape, size, and chemical environment of the site determine ligand specificity. |

| Pose | A specific orientation and conformation of the ligand within the binding site. | Docking algorithms generate multiple poses to find the most favorable one. |

| Scoring Function | A mathematical function used to estimate the binding affinity for a given pose. plos.org | Ranks different poses and different ligands; predicts theoretical binding strength. |

| Binding Affinity | The strength of the interaction between the ligand and the receptor, often reported as a binding energy (e.g., in kcal/mol). plos.org | A key output of docking, used to compare the potential of different compounds. |

| Non-covalent Interactions | Forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces that mediate binding. | Analysis of these interactions explains how the ligand binds and provides a basis for optimization. |

Chemical Reactivity and Derivatization Strategies for 2 Phenyl 3 Pyrimidin 2 Yl 1,3 Thiazolidin 4 One Analogs

Functionalization at the Pyrimidine (B1678525) Moiety

The pyrimidine ring attached at the N3 position of the thiazolidinone core is a crucial element for molecular recognition and can be chemically modified to modulate the biological profile of the analogs. While less frequently functionalized compared to the phenyl and thiazolidinone rings, its modification can significantly impact the compound's properties. Strategies often focus on altering the electronic and steric nature of the pyrimidine ring, which can be achieved by introducing various substituents. The synthesis of pyrimidine-based thiazolidinones often involves using a substituted 2-aminopyrimidine as a starting material in a one-pot, three-component reaction with an appropriate aldehyde and thioglycolic acid. rroij.comekb.eg

Substitutions on the Phenyl Ring

The general synthesis involves the condensation of a substituted benzaldehyde, an amine (in this case, 2-aminopyrimidine), and thioglycolic acid. ekb.egnih.gov This reaction can be catalyzed by various agents, including Lewis acids and reusable catalysts like β-cyclodextrin-SO₃H. rroij.comrroij.com

| Substituent (R) on Phenyl Ring | Resulting Compound Name |

|---|---|

| H (unsubstituted) | 2-Phenyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one |

| 4-Cl | 2-(4-Chlorophenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one |

| 4-F | 2-(4-Fluorophenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one |

| 4-Br | 2-(4-Bromophenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one |

| 4-NO₂ | 2-(4-Nitrophenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one |

| 4-OCH₃ | 2-(4-Methoxyphenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one |

| 3,4-di(OCH₃) | 2-(3,4-Dimethoxyphenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one |

Modifications to the Thiazolidinone Core (e.g., at C2, C5, N3 positions)

The thiazolidin-4-one ring is a highly adaptable scaffold, offering multiple positions for chemical modification to generate novel analogs. nih.govnih.gov

C2 Position: As detailed previously, this position is readily substituted with a variety of aryl or heteroaryl groups, largely dictated by the choice of aldehyde used in the initial condensation reaction. researchgate.netnih.gov

C5 Position: The methylene group at the C5 position is an active site that can be functionalized, most commonly through Knoevenagel condensation with various aromatic or heteroaromatic aldehydes. nih.gov This reaction introduces an arylidene moiety (=CH-Ar) at the C5 position, extending the conjugated system of the molecule. These 5-arylidene derivatives are a prominent class of thiazolidinones that have been extensively studied for their therapeutic potential. researchgate.net

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling regioselectivity and stereoselectivity is crucial in the synthesis of complex thiazolidinone analogs.

Regioselectivity: The three-component synthesis of the 2,3-disubstituted thiazolidin-4-one core is inherently regioselective, with the amine exclusively substituting at the N3 position and the aldehyde-derived group at the C2 position. Similarly, the Knoevenagel condensation is highly regioselective, occurring specifically at the C5 methylene group.

Stereoselectivity: The C2 position of the thiazolidinone ring is a chiral center. Therefore, the synthesis typically yields a racemic mixture unless chiral starting materials or stereoselective methods are employed. The separation and individual biological evaluation of enantiomers are important, as they can exhibit different pharmacological profiles. nih.gov When L-cysteine is used as the thiol component, it can induce the formation of diastereomers (cis and trans isomers) due to the presence of two chiral centers (C2 and C4). nanobioletters.com Furthermore, the double bond formed during the Knoevenagel reaction at the C5 position can exist as either E or Z isomers, with the Z isomer often being the more thermodynamically stable product.

Design Principles for Structural Diversity and Analog Generation

The generation of novel 2-phenyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one analogs is guided by established medicinal chemistry principles to enhance structural diversity and optimize biological activity.

Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying the core scaffold at the C2, N3, and C5 positions is employed to build comprehensive SAR models. This allows researchers to identify the key structural features and physicochemical properties required for a specific biological effect. nih.gov

Molecular Hybridization: This strategy involves combining the thiazolidinone pharmacophore with other known bioactive heterocyclic moieties, such as pyrazole, 1,2,4-triazole, or quinoline, to create hybrid molecules. mdpi.commdpi.comd-nb.info This can lead to compounds with enhanced potency or a synergistic mode of action.

Scaffold Hopping: In this approach, the pyrimidine or phenyl rings are replaced with other aromatic or heteroaromatic systems to explore new chemical space and potentially discover novel interactions with biological targets.

Mechanistic Insights into Derivatization Pathways

The synthetic pathways for creating and derivatizing the this compound scaffold are well-understood.

Formation of the Thiazolidinone Ring: The most common method is a one-pot, three-component condensation reaction. ijpsr.com The mechanism begins with the formation of a Schiff base (imine) from the reaction between an aldehyde (e.g., benzaldehyde) and an amine (e.g., 2-aminopyrimidine). Subsequently, the thiol group of thioglycolic acid performs a nucleophilic attack on the imine carbon. The final step is an intramolecular cyclization via amide bond formation, which eliminates a molecule of water to yield the 2,3-disubstituted 1,3-thiazolidin-4-one ring. nih.gov

Knoevenagel Condensation at C5: The derivatization at the C5 position typically proceeds via a Knoevenagel condensation mechanism. In the presence of a base, the active methylene group at C5 is deprotonated to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to form the thermodynamically stable 5-arylidene product. nih.gov

Applications and Role in Synthetic Methodologies and Material Science Conceptual Frameworks

2-Phenyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one as a Synthetic Intermediate for Complex Molecules

The this compound scaffold is a promising starting point for the synthesis of more complex, polyfunctional molecules. Its utility as a synthetic intermediate stems from the reactivity of several key positions on its structure. The thiazolidinone ring itself is amenable to various modifications, particularly at the C-5 position. mdpi.com

The methylene group at the C-5 position is activated by the adjacent carbonyl group, making it susceptible to a range of condensation reactions. Conceptually, this allows for the introduction of various substituents, paving the way for the construction of diverse molecular libraries. For instance, Knoevenagel condensation with aromatic aldehydes can be employed to introduce an arylidene substituent at the C-5 position, a common strategy in the synthesis of biologically active thiazolidinone derivatives. mdpi.com

Table 1: Potential Reactions at the C-5 Position

| Reaction Type | Reagent/Catalyst | Potential Product |

|---|---|---|

| Knoevenagel Condensation | Aromatic Aldehydes / Piperidine | 5-Arylidene-2-phenyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |

| Mannich Reaction | Formaldehyde / Secondary Amine | 5-(Aminomethyl)-2-phenyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |

Furthermore, the phenyl and pyrimidine (B1678525) rings offer sites for electrophilic or nucleophilic substitution reactions, allowing for further functionalization away from the core thiazolidinone structure. The pyrimidine ring, in particular, can be modified to modulate the electronic properties and steric profile of the entire molecule. The synthesis of such derivatives is crucial for developing compounds with tailored properties for various applications, including medicinal chemistry. researchgate.netnih.gov

Potential as a Ligand in Coordination Chemistry (Theoretical Aspects)

The structure of this compound contains multiple heteroatoms (N, O, S) that can act as potential donor sites for coordination with metal ions. This suggests a theoretical role for the compound as a ligand in coordination chemistry. The formation of metal complexes with thiazolidinone-based ligands has been previously reported, where the ligand can act as a bidentate or tridentate donor. researchgate.netsemanticscholar.org

In this specific molecule, several coordination modes can be postulated:

Monodentate Coordination: The carbonyl oxygen or the ring sulfur atom could independently coordinate to a metal center.

Bidentate Coordination: The nitrogen atoms of the pyrimidine ring can act as a chelating unit. Alternatively, a combination of the carbonyl oxygen and a pyrimidine nitrogen could form a chelate ring.

Tridentate or Polydentate Coordination: It is conceivable that the carbonyl oxygen, the ring sulfur, and one of the pyrimidine nitrogens could all coordinate to the same metal center, acting as a tridentate ligand. researchgate.net

The specific coordination mode would depend on the nature of the metal ion, the solvent system, and the reaction conditions. Density Functional Theory (DFT) calculations could be employed to predict the most stable coordination geometries and to understand the electronic interactions between the ligand and various metal ions. dntb.gov.ua The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties.

Table 2: Potential Coordination Sites of this compound

| Donor Atom | Location | Potential Role |

|---|---|---|

| Oxygen (O) | C4-Carbonyl group | Lewis base, coordinates to hard metal ions |

| Sulfur (S) | C1-Thiazolidinone ring | Lewis base, coordinates to soft metal ions |

| Nitrogen (N) | N3-Thiazolidinone ring | Typically involved in substitution, but can have donor potential |

Exploration as a Scaffold for Advanced Materials (Theoretical Considerations)

The thiazolidinone scaffold is recognized for its rigid, five-membered ring structure, which makes it an attractive building block for the development of advanced materials. nih.govresearchgate.net The incorporation of the this compound unit into polymeric chains or supramolecular assemblies could lead to materials with novel properties.

Theoretical applications in material science include:

Functional Polymers: By introducing polymerizable groups onto the phenyl or pyrimidine rings, the molecule could be used as a monomer. The resulting polymers would feature the thiazolidinone-pyrimidine moiety as a repeating unit, potentially imparting specific thermal, optical, or biological properties to the material.

Organic Semiconductors: Heterocyclic compounds are often explored for their potential in organic electronics. The conjugated systems within the phenyl and pyrimidine rings, coupled with the heteroatoms of the thiazolidinone core, provide a framework that could theoretically be tuned for semiconducting behavior.

Biomaterials: Given the extensive biological activities reported for thiazolidinone derivatives, materials incorporating this scaffold could be designed for biomedical applications. mdpi.com For example, coating medical devices with polymers containing this unit could potentially reduce microbial adhesion and prevent biofilm formation. mdpi.com

The development of such materials remains a theoretical consideration, requiring further synthetic exploration and characterization of the physical and chemical properties of polymers and assemblies derived from this scaffold.

Contribution to the Development of Novel Organic Reactions

The synthesis of the this compound core itself contributes to the field of synthetic methodology. The most common approach for constructing the 4-thiazolidinone ring is a one-pot, multi-component reaction involving an amine, an aldehyde, and a mercapto-acid (like thioglycolic acid). nih.govrroij.com In this case, the reactants would be 2-aminopyrimidine, benzaldehyde, and thioglycolic acid.

The optimization of such multi-component reactions, especially using green chemistry principles like solvent-free conditions or novel catalysts, is an active area of research. rroij.com The successful synthesis of this specific compound provides a case study for the versatility of this reaction with heterocyclic amines.

Furthermore, the reactivity of the thiazolidinone ring can be harnessed to develop novel transformations. For example, ring-opening reactions could provide access to novel acyclic structures, while ring expansion reactions could lead to larger heterocyclic systems. researchgate.net The unique electronic environment created by the pyrimidine substituent could influence the reactivity of the thiazolidinone core in unexpected ways, potentially leading to the discovery of new reaction pathways. The high reactivity of the methylene group adjacent to the carbonyl also presents opportunities for its use as a substrate in developing new C-C and C-X bond-forming reactions. researchgate.net

Q & A

Q. How can computational models predict the electronic and steric effects of substituents on this compound’s reactivity?

- Methodology : Apply density functional theory (DFT) to calculate charge distribution at the thiazolidinone ring, focusing on C-2 and C-4. Validate predictions against experimental ¹³C NMR shifts using the empirical equation: δXY = δH + (δX - δH) + (δY - δH), where δH, δX, and δY are shifts for unsubstituted and monosubstituted analogs .

Q. What is the mechanistic basis for this compound’s role in radiosensitization or DNA repair inhibition?

- Methodology : Investigate interactions with DNA repair enzymes (e.g., MRN complex or DNA ligase IV) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For example, Mirin’s inhibition of MRN-ATM was confirmed through plasmid repair assays in cell-free extracts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported anticancer activities of thiazolidin-4-one derivatives?

- Methodology : Conduct meta-analysis of SAR studies, noting that hybrid derivatives (e.g., thiazolidinone-quinoline conjugates) often show enhanced activity due to dual-targeting mechanisms . Reconcile divergent results by standardizing assay conditions (e.g., cell line origin, incubation time) and controlling for metabolic stability (CYP450 assays).

Q. Why do certain substituents on the phenyl ring improve antimicrobial activity while reducing solubility?

- Methodology : Use Hansch analysis to quantify logP contributions of substituents. Bulky hydrophobic groups (e.g., -CF₃) may enhance membrane penetration but reduce aqueous solubility. Balance by introducing biodegradable prodrug moieties (e.g., ester linkages) that hydrolyze in vivo .

Structural and Mechanistic Insights

Q. How does the pyrimidin-2-yl group influence the compound’s electronic profile compared to other N-heterocycles?

- Methodology : Compare Hammett σ values of pyrimidin-2-yl with pyridin-2-yl using ¹³C NMR. The pyrimidine’s electron-withdrawing nature increases positive charge at C-2 (r = -0.86 for σ vs. δC-2), altering reactivity in nucleophilic environments .

Q. Can crystallographic data predict the bioactive conformation of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.